molecular formula C9H9ClO2 B7848154 2-(3-Chlorophenyl)-1,3-dioxolane CAS No. 64380-53-6

2-(3-Chlorophenyl)-1,3-dioxolane

Cat. No.: B7848154
CAS No.: 64380-53-6
M. Wt: 184.62 g/mol
InChI Key: PNDXYDYZZQWBEA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-dioxolane is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a 1,3-dioxolane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Phenol: The synthesis of this compound can begin with the chlorination of phenol to produce 3-chlorophenol. This is followed by a reaction with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

  • Direct Dioxolane Formation: Another method involves the direct reaction of 3-chlorophenol with ethylene glycol under acidic conditions to form the dioxolane ring directly.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination and dioxolane formation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chlorophenols and dioxolane derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom or the dioxolane ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Chlorophenols, dioxolane oxides.

  • Reduction Products: Chlorophenol alcohols, dioxolane alcohols.

  • Substitution Products: Amines, ethers, and other substituted derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-1,3-dioxolane has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-1,3-dioxolane exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-1,3-dioxolane is unique due to its specific structural features, but it can be compared to other chlorophenyl compounds and dioxolanes:

  • Similar Compounds: 2-(2-Chlorophenyl)-1,3-dioxolane, 2-(4-Chlorophenyl)-1,3-dioxolane, 2-(3-Chlorophenyl)ethanol, 2-(3-Chlorophenyl)ethylamine.

  • Uniqueness: The position of the chlorine atom on the phenyl ring and the presence of the dioxolane ring contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDXYDYZZQWBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494312
Record name 2-(3-Chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64380-53-6
Record name 2-(3-Chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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